

SR-3737: A Technical Guide to its Synthesis and Characterization

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Compound of Interest

Compound Name: SR-3737

Cat. No.: B15611495

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This technical guide provides a comprehensive overview of the synthesis and characterization of **SR-3737**, a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). This document details the scientific background, experimental protocols, and key data associated with this compound, intended to support research and development efforts in the fields of neurodegenerative disease and inflammation.

Introduction

SR-3737 is an indazole-based small molecule inhibitor that has demonstrated high affinity for both JNK3 and p38 kinases.^{[1][2][3]} These kinases are critical components of intracellular signaling cascades that respond to stress stimuli, such as inflammatory cytokines, and are implicated in a variety of cellular processes including apoptosis and inflammation.^{[1][4][5]} The dual inhibitory action of **SR-3737** makes it a valuable tool for studying the roles of these pathways in various disease models.

Physicochemical Properties of SR-3737

A summary of the key physicochemical properties of **SR-3737** is presented in Table 1. This data is essential for the handling, formulation, and analytical characterization of the compound.

Property	Value	Reference
IUPAC Name	Not available in searched literature	
Molecular Formula	C ₂₉ H ₂₅ FN ₄ O ₄	[6]
Molecular Weight	512.54 g/mol	[6]
CAS Number	1164153-37-0	[6]
Appearance	Not available in searched literature	
Solubility	Not available in searched literature	

Synthesis of SR-3737

The synthesis of **SR-3737** follows a multi-step protocol starting from commercially available reagents.^[1] A detailed experimental procedure based on the published literature is provided below.

Experimental Protocol

The synthesis of **SR-3737** involves three key steps: N-arylation of 5-nitroindazole, reduction of the nitro group, and a final Buchwald-Hartwig amination.

Step 1: N-Arylation of 5-Nitroindazole

- To a solution of 5-nitroindazole in a suitable solvent (e.g., N,N-dimethylformamide), add ethyl 3-bromobenzoate, copper(I) iodide, and a base such as potassium carbonate.
- The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the N-arylated indazole intermediate.

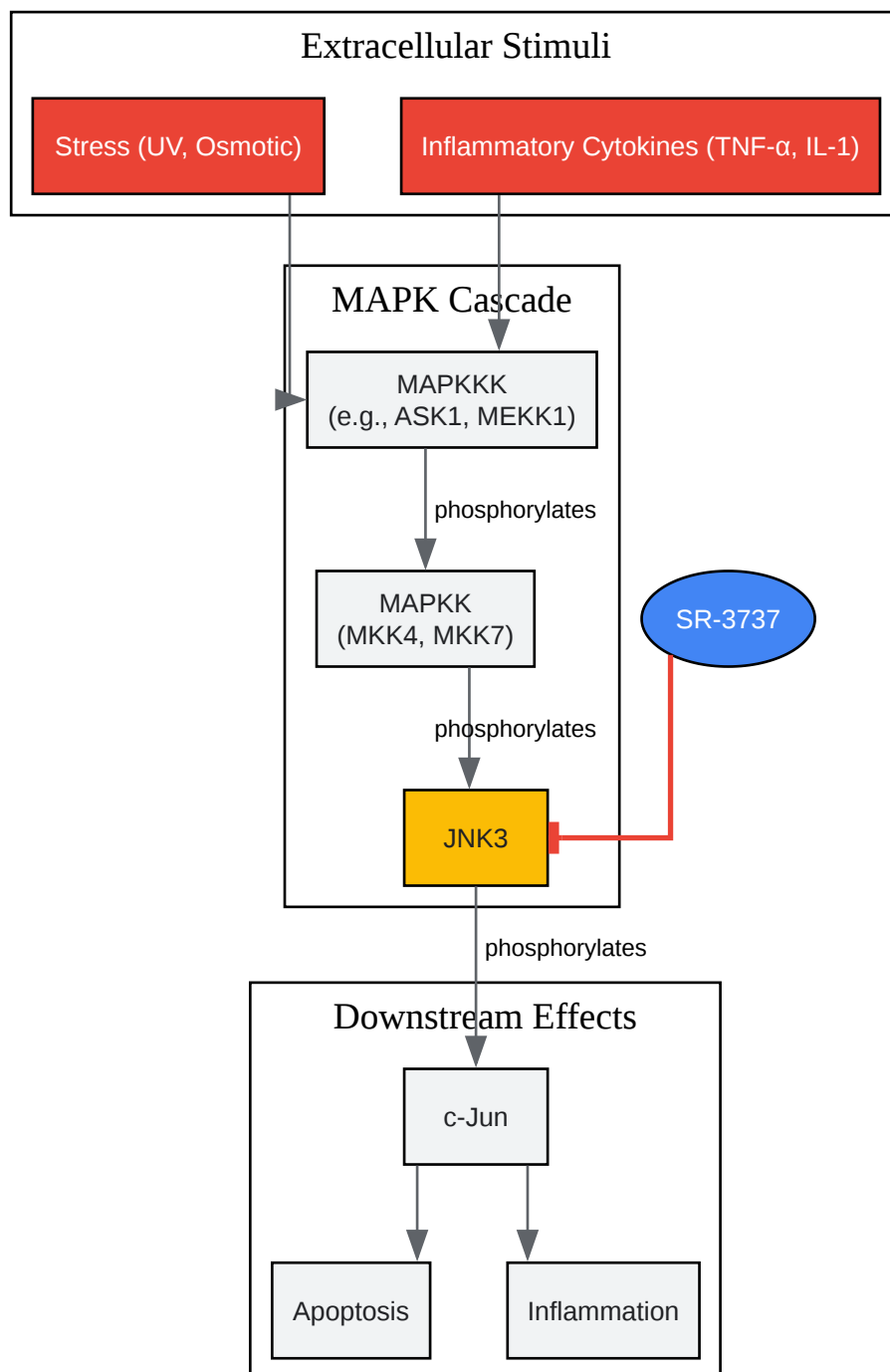
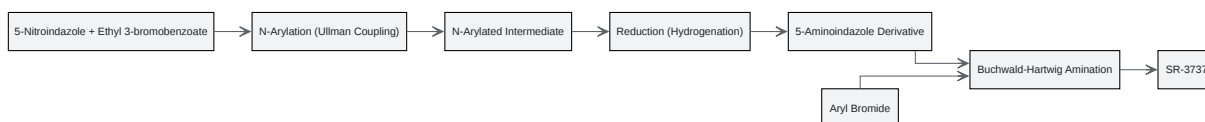
Step 2: Reduction of the Nitro Group

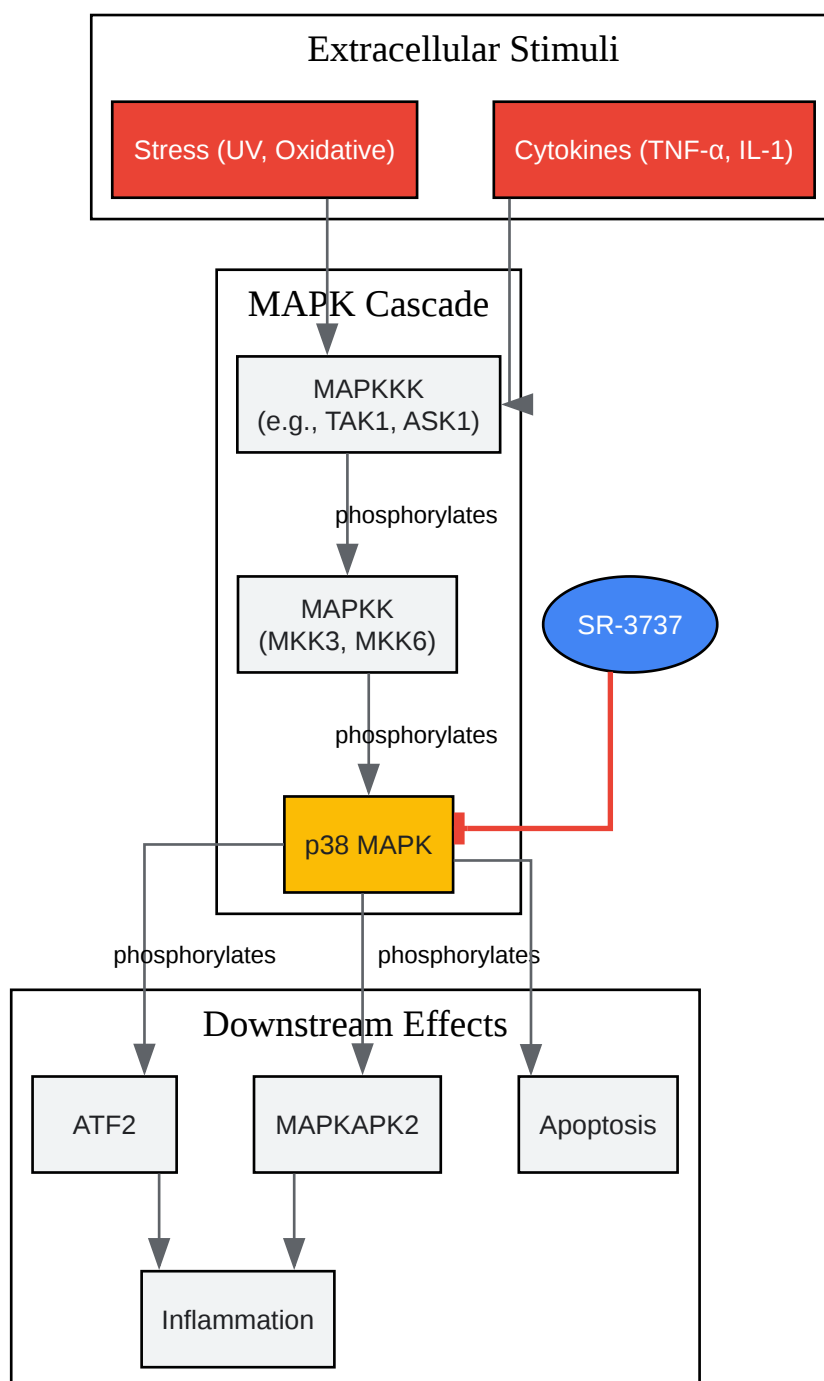
- The N-arylated indazole intermediate is dissolved in a suitable solvent such as ethanol or methanol.
- A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
- The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is fully consumed (monitored by TLC).
- The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the 5-aminoindazole derivative.

Step 3: Buchwald-Hartwig Amination

- The 5-aminoindazole derivative is dissolved in an appropriate solvent like toluene or dioxane.
- To this solution, add the requisite aryl bromide, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., xanthphos), and a base (e.g., cesium carbonate).
- The reaction mixture is heated under an inert atmosphere for several hours until completion (monitored by TLC).
- After cooling, the mixture is diluted with water and extracted with an organic solvent.
- The organic extracts are washed, dried, and concentrated.
- The final product, **SR-3737**, is purified by column chromatography.

Synthesis Workflow





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